molecular formula C12H8N2O2S2 B3360762 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one CAS No. 89735-52-4

5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B3360762
CAS No.: 89735-52-4
M. Wt: 276.3 g/mol
InChI Key: RAYWTASEIANBQM-AATRIKPKSA-N
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Description

5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features both benzoxazole and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one typically involves the condensation of benzo[d]oxazole derivatives with thiazolidinone derivatives. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethylbenzo[d]oxazole. This intermediate is then reacted with thiosemicarbazide to yield the desired thioxothiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thioxothiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They have been investigated for their potential to inhibit enzymes and receptors involved in various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds like 2-methoxybenzo[d]oxazole and 2-ethoxybenzo[d]oxazole share structural similarities and exhibit similar biological activities.

    Thiazolidinone derivatives: Compounds such as 2-thioxothiazolidin-4-one and its derivatives are structurally related and have comparable chemical properties.

Uniqueness

What sets 5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one apart is its dual functionality, combining the properties of both benzoxazole and thiazolidinone moieties. This unique structure allows for a broader range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-4-hydroxy-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S2/c15-11-9(18-12(17)14-11)5-6-10-13-7-3-1-2-4-8(7)16-10/h1-6,15H,(H,14,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYWTASEIANBQM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(NC(=S)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(NC(=S)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50755154
Record name 5-[2-(1,3-Benzoxazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50755154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89735-52-4
Record name 5-[2-(1,3-Benzoxazol-2(3H)-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50755154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one
Reactant of Route 3
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one
Reactant of Route 4
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one
Reactant of Route 5
5-(2-(Benzo[d]oxazol-2(3H)-ylidene)ethylidene)-2-thioxothiazolidin-4-one

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